1,1-Dichloro-2-isopropoxycyclopropane
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Overview
Description
1,1-Dichloro-2-isopropoxycyclopropane is an organic compound with the molecular formula C6H10Cl2O It is a cyclopropane derivative characterized by the presence of two chlorine atoms and an isopropoxy group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2-isopropoxycyclopropane can be synthesized through the dichlorocarbenation of alkenes. The reaction typically involves the use of chloroform and a strong base such as potassium hydroxide (KOH) to generate dichlorocarbene in situ. The dichlorocarbene then reacts with an appropriate alkene to form the cyclopropane ring with the desired substituents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloro-2-isopropoxycyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions, especially in the presence of strong acids or bases.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
1,1-Dichloro-2-isopropoxycyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Mechanism of Action
The mechanism by which 1,1-Dichloro-2-isopropoxycyclopropane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained nature allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, altering their function and leading to various biological effects .
Comparison with Similar Compounds
1,1-Dichlorocyclopropane: Similar in structure but lacks the isopropoxy group.
1,2-Dichlorocyclopropane: Differs in the position of chlorine atoms on the cyclopropane ring.
1,1-Difluorocyclopropane: Contains fluorine atoms instead of chlorine, leading to different chemical properties
Uniqueness: 1,1-Dichloro-2-isopropoxycyclopropane is unique due to the presence of both chlorine atoms and an isopropoxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
13764-05-1 |
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Molecular Formula |
C6H10Cl2O |
Molecular Weight |
169.05 g/mol |
IUPAC Name |
1,1-dichloro-2-propan-2-yloxycyclopropane |
InChI |
InChI=1S/C6H10Cl2O/c1-4(2)9-5-3-6(5,7)8/h4-5H,3H2,1-2H3 |
InChI Key |
GEMALKFQGIKQDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CC1(Cl)Cl |
Origin of Product |
United States |
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